3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one
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Overview
Description
3-[(3,4-Dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinolinone core substituted with a dimethoxyphenylsulfonyl group and a fluorine atom, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the dimethoxyphenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
3-[(3,4-Dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(3,4-Dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-[(3,4-Dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one can be compared with other similar compounds, such as:
Quinolinone derivatives: These compounds share the quinolinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Fluoroquinolones: These are a class of antibiotics that contain a fluorine atom and a quinolone core, similar to the compound .
Sulfonyl-containing compounds: These compounds feature a sulfonyl group, which can influence their reactivity and applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)sulfonyl-8-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO5S/c1-23-13-7-6-10(8-14(13)24-2)25(21,22)15-9-19-16-11(17(15)20)4-3-5-12(16)18/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBITLJOGFKFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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